4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is also known as an impurity associated with the drug Finerenone, which is used for treating chronic kidney disease and heart failure. The compound has the Chemical Abstracts Service number 1050477-45-6 and is classified under the category of naphthyridine derivatives.
The synthesis of 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid can be achieved through various methods. One notable approach involves the use of 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate as a precursor. The process typically requires specific reagents and conditions to facilitate the formation of the desired product.
Another method described in patents involves a catalytic asymmetric reduction, which utilizes chiral phosphoric acid catalysts to enhance selectivity and yield. This method is particularly useful for obtaining enantiomerically pure forms of the compound, which are critical in pharmaceutical applications .
The molecular formula of 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid is , with a molecular weight of approximately 378.42 g/mol. The structure features a naphthyridine core with various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 378.42 g/mol |
CAS Number | 1050477-45-6 |
The compound can undergo several chemical reactions due to its functional groups. For instance:
These reactions are essential for modifying the compound for various applications in drug development and synthesis.
The mechanism of action of 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid is primarily related to its role as an impurity in Finerenone. It is believed to interact with mineralocorticoid receptors and may influence pathways involved in inflammation and fibrosis associated with chronic kidney disease. Detailed studies are necessary to elucidate its precise interactions at the molecular level.
The compound exhibits typical characteristics associated with organic compounds:
Key chemical properties include:
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has potential applications in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: